Licofelone
Overview
Description
Licofelone is a novel dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), specifically targeting both COX-1 and COX-2 enzymes as well as 5-lipoxygenase (5-LOX). This unique mechanism allows this compound to provide both analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of osteoarthritis. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes, this compound's dual action may reduce gastrointestinal toxicity, a common side effect associated with NSAIDs[“].
Synthetic Analysis
Reaction Equation
The synthesis of Licofelone can be summarized by the following reaction equation:
2 benzyl 4 4 dimethyl 1 pyrroline+4 chlorophenacyl bromide→2 3 dihydro 1H pyrrolizine→this compound
Reaction Conditions
The synthesis of this compound typically requires specific conditions:
Temperature: The reactions are generally performed at elevated temperatures, often around 60-80 °C.
Solvent: Organic solvents such as ethanol or dichloromethane are commonly used to facilitate the reactions.
Catalysts: Acidic or basic catalysts may be employed to promote specific steps in the synthesis[“][“].
Reaction Steps
The synthesis process of this compound involves several key steps:
Formation of Dihydropyrrolizine: The reaction begins with the condensation of 2-benzyl-4,4-dimethyl-1-pyrroline and 4-chlorophenacyl bromide to produce 2,3-dihydro-1H-pyrrolizine[“].
Formation of Ester: The dihydropyrrolizine is then treated with ethyl diazoacetate to form an ester intermediate.
Hydrolysis: The ester undergoes hydrolysis to yield a carboxylic acid derivative.
Wolff-Kishner Reduction: Finally, the carboxylic acid is subjected to Wolff-Kishner reduction to produce this compound[“].
Reaction Mechanism
The mechanism of this compound synthesis can be described as follows:
Nucleophilic Attack: In the initial step, the nucleophilic nitrogen in the pyrroline attacks the electrophilic carbon in the chlorophenacyl bromide, leading to the formation of the dihydropyrrolizine.
Ester Formation: The subsequent reaction with ethyl diazoacetate involves nucleophilic attack by the nitrogen on the carbonyl carbon, forming an ester.
Reduction: The Wolff-Kishner reduction involves converting the carbonyl group into a methylene group through hydrazine and a strong base, yielding this compound[“].
Molecular Structure
Atomic Arrangement
Licofelone has the molecular formula C23H22ClNO2 and features a complex arrangement of atoms:
Core Structure: The compound consists of a pyrrolizine ring fused with a phenyl group and a chlorophenyl substituent.
Functional Groups: It contains an acetic acid moiety and a hydroxyl group, which are crucial for its biological activity[“].
Bonding Type
This compound exhibits several types of chemical bonds:
Covalent Bonds: Strong covalent bonds connect carbon atoms within the aromatic rings and the pyrrolizine structure.
Aromatic Bonds: The presence of aromatic rings contributes to delocalized π-electron systems.
Hydrogen Bonds: The hydroxyl group can participate in hydrogen bonding, influencing solubility and interaction with biological targets[“].
Geometry
The geometry of this compound can be described as follows:
Planar Structure: The aromatic rings are planar due to sp² hybridization, allowing for effective π-π stacking interactions.
Cyclic Structure: The pyrrolizine ring introduces rigidity to the molecule, affecting its conformation.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by its functional groups:
Aromatic Character: Delocalized π-electrons in the aromatic rings enhance electron density around these regions.
Polar Functional Groups: The hydroxyl and carboxylic acid groups increase local electron density, facilitating interactions with polar solvents and biological molecules[“].
Stereochemistry
This compound does not possess chiral centers; therefore, it does not have stereoisomers.
Resonance Structure
This compound exhibits resonance structures primarily due to its conjugated double bonds:
Resonance Forms: The electron-rich aromatic rings can participate in resonance, where electrons are delocalized across adjacent double bonds. This delocalization contributes to the stability of this compound[“].
Mechanism of Action
Target of Action
Licofelone primarily targets:
Cyclooxygenase-1 (this compound-1): An enzyme involved in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.
Cyclooxygenase-2 (this compound-2): An inducible enzyme that is upregulated during inflammatory responses and is responsible for producing pro-inflammatory prostaglandins.
5-Lipoxygenase (5-LOX): An enzyme that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.
These targets are crucial in the inflammatory pathways associated with various conditions, including osteoarthritis[“].
Mode of Action
This compound acts as a competitive inhibitor of both this compound and 5-LOX enzymes. Its mechanism involves:
Inhibition of Prostaglandin Synthesis: By blocking this compound-1 and this compound-2, this compound reduces the production of prostaglandins such as Prostaglandin E2 (PGE2), which are key mediators in pain and inflammation.
Reduction of Leukotriene Production: By inhibiting 5-LOX, this compound decreases the synthesis of leukotrienes, particularly leukotriene B4 (LTB4), which plays a significant role in inflammatory processes.
This dual inhibition is significant as it addresses multiple pathways involved in inflammation simultaneously.
Result of Action
The biological effects resulting from this compound's action include:
Anti-inflammatory Effects: this compound significantly reduces markers of inflammation, leading to decreased swelling and pain in affected tissues.
Analgesic Effects: The reduction in prostaglandin levels contributes to pain relief, making this compound effective for managing pain associated with inflammatory conditions.
Neuroprotective Effects: this compound has been shown to protect nerve cells in the central nervous system, potentially related to its modulation of inflammatory cytokines and immune responses .
Action Environment
The effectiveness of this compound's action can be influenced by various environmental factors:
pH Levels: The activity of this compound and 5-LOX can be affected by pH; therefore, physiological pH conditions are optimal for this compound's efficacy.
Presence of Other Compounds: The interaction with other drugs or bioactive compounds may modulate its effects. For instance, concurrent use with other nonsteroidal anti-inflammatory drugs (NSAIDs) could alter its pharmacodynamics.
Inflammatory State: The degree of inflammation present can influence how effectively this compound interacts with its targets; higher levels of arachidonic acid may lead to increased competition for enzymatic conversion.
Physical Properties
State
Licofelone is classified as a solid at standard temperature and pressure (STP) [“][“].
Color and Appearance
This compound typically appears as a white to off-white crystalline powder. It is generally considered opaque rather than transparent, with a smooth texture [“][“].
Melting Point and Boiling Point
This compound has a reported melting point of approximately 120 ℃[“].
Solubility
This compound exhibits limited solubility in water, with values indicating it is insoluble or slightly soluble (less than 1 mg/mL). In contrast, it shows better solubility in organic solvents such as DMSO (25 mg/mL) and ethanol (10 mg/mL), suggesting it is more compatible with non-polar environments[“].
Chemical Properties
Licofelone participates in several common chemical reaction types, including:
Condensation Reactions: The synthesis of this compound often involves condensation reactions, particularly in the formation of its core structure from precursor compounds such as 2-benzyl-4,4-dimethyl-1-pyrroline and 4-chlorophenacyl bromide[“].
Hydrolysis: this compound can undergo hydrolysis to yield its carboxylic acid form when treated with water or hydroxyl-containing solvents[“].
Substitution Reactions: The presence of the chlorobenzene moiety allows for potential electrophilic aromatic substitution reactions[“].
Reactivity
This compound exhibits moderate reactivity:
With Oxygen: It is stable under normal atmospheric conditions but may react with strong oxidizing agents.
With Water: this compound is slightly soluble in water, indicating limited reactivity; however, it can hydrolyze under specific conditions.
With Acids and Bases: The compound is expected to be stable in neutral conditions but may undergo protonation in highly acidic environments or deprotonation in strong basic conditions due to its carboxylic acid functional group[“][“].
Redox Property
This compound does not exhibit significant oxidizing or reducing properties. Its structure does not contain functional groups typically associated with strong redox activity. However, as a dual this compound/LOX inhibitor, it can influence oxidative stress pathways indirectly through its pharmacological actions[“][“].
Acidity and Alkalinity
The acidity of this compound can be characterized by its pKa value:
pKa Value: The strongest acidic dissociation constant (pKa) is approximately 4.8, indicating that it behaves as a weak acid in aqueous solutions4. This suggests that this compound can donate protons in solution but does not fully dissociate.
Stability
This compound demonstrates good stability under standard storage conditions:
Thermal Stability: It remains stable at room temperature but should be stored at -20 °C for long-term stability.
Decomposition Conditions: Decomposition may occur upon exposure to extreme temperatures or strong acidic/basic environments, which could lead to hydrolysis or degradation of the molecule[“][“].
Biochemical Properties
Licofelone plays a significant role in biochemical reactions primarily through its inhibition of this compound and LOX enzymes:
Enzyme Interactions: this compound inhibits both cyclooxygenase (this compound) and 5-lipoxygenase (5-LOX), leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes. The IC50 values for this compound and 5-LOX inhibition are reported to be approximately 0.21 μM and 0.18 μM, respectively[“][“].
Protein Interactions: It interacts with the 5-lipoxygenase-activating protein (FLAP), which is crucial for the translocation and activation of 5-LOX in cells. This interaction is essential for its potent inhibition of leukotriene synthesis in intact cells[“].
Cellular Effects
This compound exhibits several cellular effects:
Impact on Cell Function: It triggers apoptosis in cancer cells, specifically in HCA-7 colon cancer cells, through a dose- and time-dependent mechanism. This process involves the intrinsic mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential loss, cytochrome c release, and activation of caspases[“][“].
Inflammatory Response Modulation: By inhibiting this compound and 5-LOX, this compound reduces inflammation-related cellular responses, potentially alleviating symptoms associated with inflammatory diseases[“].
Molecular Mechanism
The molecular mechanism of action for this compound involves:
Inhibition Pathways: this compound disrupts the arachidonic acid cascade by inhibiting both this compound and LOX pathways. This leads to reduced synthesis of inflammatory prostaglandins and leukotrienes. The inhibition of 5-LOX is particularly notable as it prevents the nuclear redistribution of this enzyme in activated polymorphonuclear leukocytes (PMNL), which is crucial for leukotriene production[“].
Apoptotic Induction: The compound induces apoptosis through caspase-dependent pathways. The cleavage of pro-apoptotic proteins like p21(Bax) into more active forms enhances the apoptotic response[“].
Time Effect
The effects of this compound can change over time:
Pharmacokinetics: Following oral administration, this compound reaches peak plasma concentrations within 2 to 3 hours, with a biphasic elimination profile characterized by an initial half-life of about 1 hour followed by a longer terminal half-life of 7 to 9 hours[“].
Cumulative Effects: Repeated administration leads to increased steady-state exposure of its metabolites compared to the parent compound, indicating potential cumulative effects on efficacy and safety over time.
Product Comparison
How does licofelone compare to traditional NSAIDs in terms of gastrointestinal safety?
This compound has been developed with the intention of providing gastrointestinal (GI) safety advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs, such as ibuprofen and aspirin, often lead to gastrointestinal side effects, including ulcers, bleeding, and gastrointestinal discomfort. This is primarily due to their inhibition of cyclooxygenase-1 (this compound-1), which is involved in maintaining the protective mucosal barrier of the gastrointestinal tract.
This compound is designed as a dual inhibitor of both cyclooxygenase (this compound) and lipoxygenase (LOX). By selectively targeting these pathways, especially focusing on this compound-2 (which is more associated with inflammation) while sparing this compound-1 to some extent, this compound may help in reducing the risk of GI complications. Some studies have suggested that this compound has a better gastrointestinal safety profile compared to traditional NSAIDs.
Related Small Molecules
Physalin A,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin,disialoganglioside GD3,Losartan Carboxaldehyde,Hederacolchiside A1,D-(-)-3-Phosphoglyceric acid disodium salt,n-Propyl 4-Hydroxybenzoate--d4,Setileuton tosylate,TDP665759,Tebuconazole,14-Deoxyandrographolide
Scientific Research Applications
Osteoarthritis Research:
Licofelone's primary research focus has been on osteoarthritis. Studies investigate its efficacy in reducing pain and inflammation and improving joint function in preclinical models and human trials. Research also explores potential disease-modifying effects of this compound on cartilage degradation.
Rheumatoid Arthritis Research:
Given its dual inhibitory action, research explores this compound's potential for treating rheumatoid arthritis. Studies investigate its impact on inflammatory markers, disease progression, and joint damage in animal models and clinical settings.
Inflammatory Bowel Disease Research:
This compound's anti-inflammatory properties make it a potential candidate for inflammatory bowel disease (IBD) research. Studies examine its efficacy in reducing inflammation and improving symptoms in preclinical models of IBD, such as colitis.
Pain Management Research (Beyond Arthritis):
Beyond arthritis, this compound's analgesic properties warrant investigation in other pain conditions. Research could explore its potential for managing neuropathic pain, post-operative pain, or other chronic pain syndromes.
Cardiovascular Disease Research:
Inflammation plays a role in cardiovascular disease. Research could investigate whether this compound's anti-inflammatory and potential anti-platelet effects might offer benefits in preventing or managing cardiovascular conditions. However, careful consideration of potential cardiovascular risks associated with this compound inhibition is crucial.
Cancer Research (Exploratory):
Inflammation can contribute to cancer development and progression. Preliminary research could explore whether this compound's dual inhibition of 5-LOX and this compound might have anti-cancer effects, particularly in cancers associated with chronic inflammation.
Pulmonary Disease Research (Exploratory):
Inflammation is a key factor in various pulmonary diseases like asthma and chronic obstructive pulmonary disease (COPD). Research could explore whether this compound's anti-inflammatory properties might be beneficial in these conditions.
Drug Delivery and Formulation Research:
Research can focus on optimizing this compound's delivery and formulation to enhance its bioavailability, efficacy, and reduce potential side effects. This includes exploring novel drug delivery systems, such as nanoparticles or targeted delivery approaches.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXGRJVZSAUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166154 | |
Record name | Licofelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes. | |
Record name | Licofelone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
156897-06-2 | |
Record name | Licofelone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156897-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licofelone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licofelone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Licofelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156897-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LICOFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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